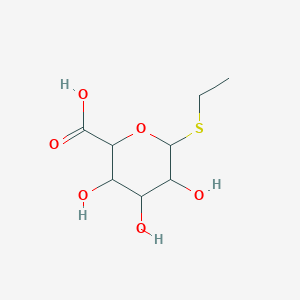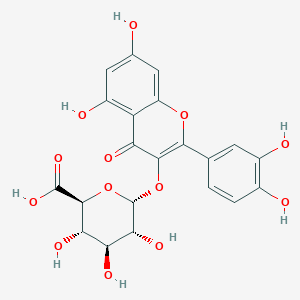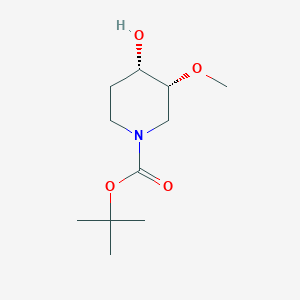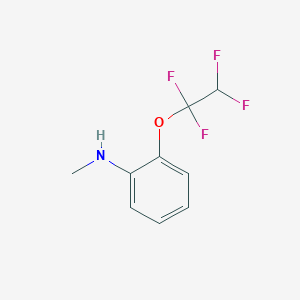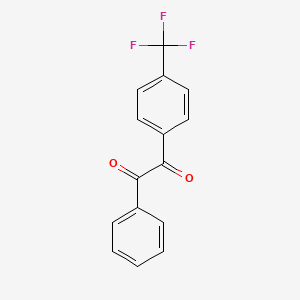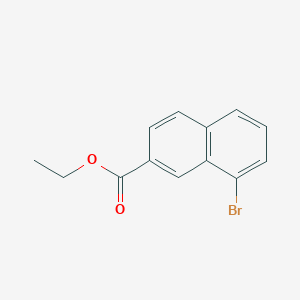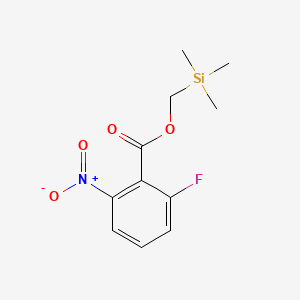![molecular formula C11H10F3NO B13903575 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a heterocyclic compound featuring a pyrano[4,3-c]pyridine core with a trifluoromethyl group at the 7-position, a methylene group at the 4-position, and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrano[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methylation and Methylene Introduction: The methyl and methylene groups can be introduced through alkylation reactions using reagents like methyl iodide and formaldehyde, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of substituted pyrano[4,3-c]pyridine derivatives.
科学的研究の応用
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The presence of the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards nucleophiles or electrophiles.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)pyridine: A simpler pyridine derivative with a trifluoromethyl group at the 4-position.
1-methyl-3-trifluoromethyl-4-pyrazole: A pyrazole derivative with similar trifluoromethyl and methyl groups.
Uniqueness
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is unique due to its combination of a pyrano[4,3-c]pyridine core with both a trifluoromethyl group and a methylene group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.
特性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3 |
InChIキー |
IKCGUGWOZWOAGI-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


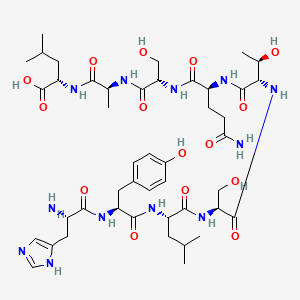
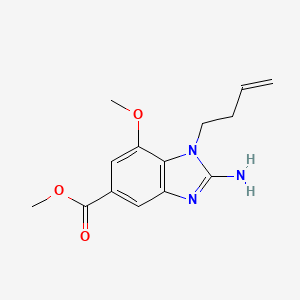
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)

